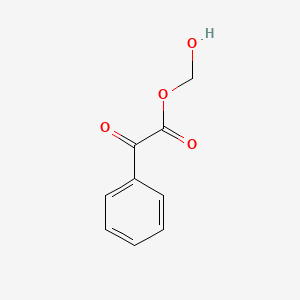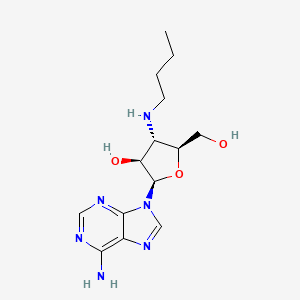
3'-(n-Butylamino)-3'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(n-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine. It features a butylamino group attached to the 3’ position of the ribose sugar, replacing the hydroxyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Butylamino)-3’-deoxyadenosine typically involves the protection of functional groups, selective substitution reactions, and deprotection stepsThe final step involves the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of 3’-(n-Butylamino)-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient purification techniques, and scalable reaction conditions to ensure cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-(n-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the butylamino group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3’-(n-Butylamino)-3’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of 3’-(n-Butylamino)-3’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group can enhance binding affinity and selectivity towards these targets, modulating their activity and downstream signaling pathways. This can result in various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxyadenosine: Lacks the butyl group, resulting in different chemical and biological properties.
3’-Deoxyadenosine: Lacks both the amino and butyl groups, making it less reactive and less biologically active.
N6-Butyladenosine: Features a butyl group at the N6 position instead of the 3’ position, leading to different interactions and effects.
Uniqueness
3’-(n-Butylamino)-3’-deoxyadenosine is unique due to the presence of the butylamino group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile tool in research and therapeutic applications .
Properties
CAS No. |
134934-84-2 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-2-3-4-16-9-8(5-21)23-14(11(9)22)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1 |
InChI Key |
IPFAIEGUVIJGOH-AOGLXQGOSA-N |
Isomeric SMILES |
CCCCN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CCCCNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


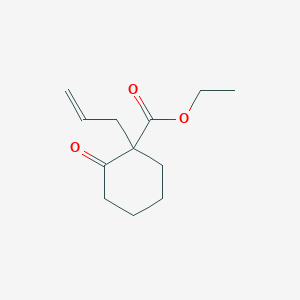

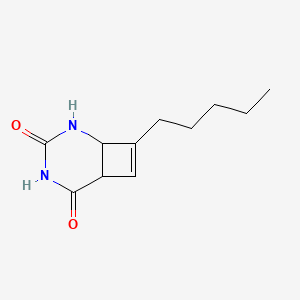
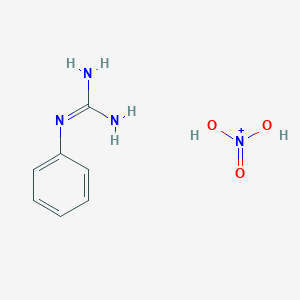
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
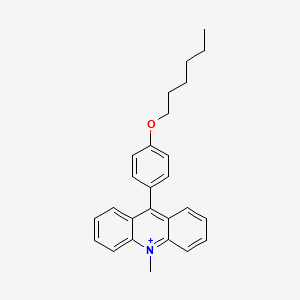
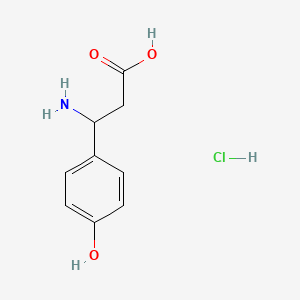
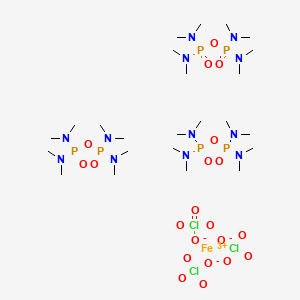
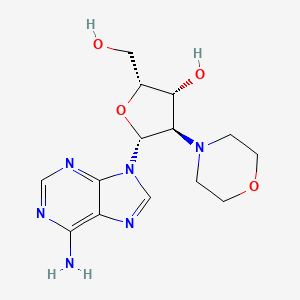
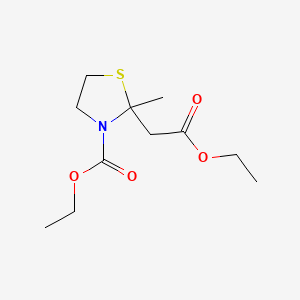
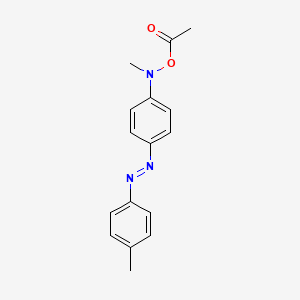

![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
